molecular formula C10H12ClFN2S B2453312 2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 282104-32-9

2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B2453312
CAS RN: 282104-32-9
M. Wt: 246.73
InChI Key: WQRHYTYFICBZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H12ClFN2S and a molecular weight of 246.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

  • Synthesis and Characterization : A study by Huang Jin-qing (2009) focused on the synthesis of a similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, from o-phenylenediamine and ethyl acetoacetate. This research provides insight into the synthesis process and structural confirmation through NMR techniques, which is crucial for developing related compounds (Huang Jin-qing, 2009).

  • Spectral Characterization and Potential Applications : M. Ganga and K. Sankaran (2020) synthesized a series of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives. These were characterized using various spectral techniques and showed potential as novel nonlinear optical (NLO) materials due to their high µβ0 values. Their anticancer activity was also evaluated through docking studies, providing insights into the potential therapeutic applications of these compounds (M. Ganga & K. Sankaran, 2020).

  • Unusual Synthesis Mechanisms : A study by A. Jha (2005) reported an unusual synthesis mechanism while attempting to create a candidate antihistamine. This research demonstrates the complexity and unexpected pathways that can occur in the synthesis of imidazole derivatives, which can lead to new compound discoveries (A. Jha, 2005).

  • Crystal Structure Analysis : The work of A. Banu et al. (2014) on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives provides crucial information about the molecular structure, which is essential for understanding the chemical and physical properties of these compounds (A. Banu et al., 2014).

  • Anticonvulsant Activity : The synthesis and testing of various imidazole analogues for anticonvulsant activity have been explored in studies like those by J. Kelley et al. (1995). Such research contributes to the development of new therapeutic agents for seizure disorders (J. Kelley et al., 1995).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHYTYFICBZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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